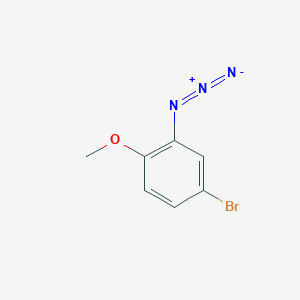
2-Azido-4-bromo-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-4-bromo-1-methoxybenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃), a bromine atom, and a methoxy group (-OCH₃) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-bromo-1-methoxybenzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction. The process begins with the bromination of 1-methoxybenzene to form 4-bromo-1-methoxybenzene. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide (NaN₃) to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: bromination followed by azidation. Reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-4-bromo-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Alkynes in the presence of a copper catalyst (Cu(I)).
Major Products Formed
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Reduction: 2-Amino-4-bromo-1-methoxybenzene.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Azido-4-bromo-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a precursor for labeling biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Azido-4-bromo-1-methoxybenzene involves its reactivity due to the presence of the azido group. The azido group is highly nucleophilic and can readily participate in substitution and cycloaddition reactions. The bromine atom can also undergo substitution reactions, making the compound versatile in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azido-4-chlorobenzene
- 2-Azido-4-fluorobenzene
- 2-Azido-4-iodobenzene
Uniqueness
2-Azido-4-bromo-1-methoxybenzene is unique due to the combination of the azido, bromo, and methoxy groups on the benzene ring. This combination imparts distinct reactivity and allows for a wide range of chemical transformations compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H6BrN3O |
|---|---|
Molekulargewicht |
228.05 g/mol |
IUPAC-Name |
2-azido-4-bromo-1-methoxybenzene |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-3-2-5(8)4-6(7)10-11-9/h2-4H,1H3 |
InChI-Schlüssel |
IFBLZEVRPLEHTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)



![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)




![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)


